molecular formula C25H29NO3S2 B12144548 (5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12144548
M. Wt: 455.6 g/mol
InChI Key: NPAWJZVFMDWZTP-NKFKGCMQSA-N
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Description

The compound “(5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one” is a rhodanine derivative belonging to the 4-thiazolidinone class, characterized by a benzylidene substituent at the 5-position and a 2-methoxyphenyl group at the 3-position of the thiazolidinone core. Its Z-configuration at the C5 benzylidene double bond is critical for maintaining planar geometry, which influences intermolecular interactions and biological activity .

Synthesis: The compound is synthesized via a Knoevenagel condensation reaction between 3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one and 4-(octyloxy)benzaldehyde in the presence of a base (e.g., K₂CO₃) in aqueous or alcoholic media. This method aligns with protocols for analogous rhodanine derivatives, where reaction times (~24 hours) and recrystallization from ethyl acetate yield crystalline products . Structural confirmation is achieved through spectroscopic methods (¹H/¹³C NMR, IR) and X-ray crystallography, as demonstrated for related compounds .

Properties

Molecular Formula

C25H29NO3S2

Molecular Weight

455.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H29NO3S2/c1-3-4-5-6-7-10-17-29-20-15-13-19(14-16-20)18-23-24(27)26(25(30)31-23)21-11-8-9-12-22(21)28-2/h8-9,11-16,18H,3-7,10,17H2,1-2H3/b23-18-

InChI Key

NPAWJZVFMDWZTP-NKFKGCMQSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3OC

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Core: The initial step involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

    Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the thiazolidinone ring.

    Benzylidene Formation: The final step involves the condensation of the thiazolidinone with 4-(octyloxy)benzaldehyde under basic conditions, typically using sodium hydroxide, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it an essential intermediate in organic synthesis.

Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have demonstrated its potential as an antibiotic agent due to its ability to disrupt bacterial cell wall synthesis and interfere with essential enzymes.

Anti-inflammatory Effects : Research indicates that (5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth and inducing apoptosis through mechanisms involving the activation of caspases and disruption of mitochondrial function. Its anticancer properties are being explored for potential drug development.

Industrial Applications

In industrial settings, this compound can be utilized in developing new materials with specific properties such as enhanced thermal stability or unique optical characteristics. Its diverse biological activities also make it a candidate for incorporation into formulations aimed at various therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the biological activities of thiazolidinone derivatives:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiazolidinones exhibit potent antimicrobial effects against resistant strains of bacteria .
  • Cancer Cell Inhibition : Research highlighted that certain derivatives could significantly reduce tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Inflammation Reduction : Investigations into the anti-inflammatory properties revealed that these compounds could effectively modulate inflammatory pathways, providing insights into their therapeutic potential .

Mechanism of Action

The mechanism by which (5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves multiple molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to cell death.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Key Structural Features :

  • 2-Methoxyphenyl group: Electron-donating methoxy substituent enhances electronic delocalization, stabilizing the thiazolidinone core .
  • Thioxo group : The sulfur atom at the 2-position contributes to hydrogen bonding and metal chelation, relevant for biological interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related 4-thiazolidinones with modifications at the 3- and 5-positions (Table 1).

Table 1: Structural Comparison of Key Analogues

Compound Name 3-Position Substituent 5-Position Benzylidene Substituent Key Properties/Activities References
(5Z)-3-(2-Methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one 2-Methoxyphenyl 4-Octyloxy High lipophilicity; potential enhanced membrane permeability. Untested bioactivity (predicted kinase inhibition based on analogues).
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Hydroxy Forms hydrogen bonds via -OH; moderate antifungal activity (MIC₅₀: 12.5 µg/mL). Crystallizes as methanol hemisolvate.
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one Piperazine 1,3-Benzodioxole Inhibits DYRK1A kinase (IC₅₀: 0.8 µM). Enhanced solubility due to polar piperazine group.
(5Z)-3-(2-Hydroxyethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxyethyl 3-Nitro Photosynthesis inhibitor in plants (EC₅₀: 5.2 µM). Electron-withdrawing nitro group stabilizes the benzylidene conjugation.
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one None (unsubstituted) 4-Hydroxy-3-methoxy Anticancer activity against MCF-7 cells (IC₅₀: 9.3 µM). Methoxy and hydroxy groups enable dual hydrogen bonding.

Impact of Substituents on Physicochemical Properties

  • Solubility : Compounds with polar 3-position substituents (e.g., piperazine ) exhibit higher aqueous solubility, whereas the target compound’s long alkyl chain may limit solubility in polar solvents.
  • Melting Points : Bulky or hydrogen-bonding substituents (e.g., hydroxybenzylidene ) raise melting points (>250°C), while flexible chains (e.g., octyloxy) reduce crystallinity, as seen in analogues like (5Z)-3-dodecyl-5-benzylidene derivatives .

Crystallographic and Supramolecular Features

  • Hydrogen Bonding : 2-Thioxo and hydroxy groups facilitate dimerization via S···H─O and O─H···S interactions, as observed in (5Z)-5-(2-hydroxybenzylidene) derivatives .
  • Alkoxy Chain Effects : Long alkyl chains (e.g., octyloxy) disrupt dense crystal packing, leading to lamellar structures with interdigitated chains, as seen in octyl-substituted analogues .

Biological Activity

The compound (5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antioxidant, anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of the compound includes a thiazolidine ring with a thioxo group and aromatic substituents (methoxy and octyloxy), which may enhance its lipophilicity and influence its biological interactions. The presence of these substituents suggests potential for various pharmacological applications.

Antioxidant Activity

Thiazolidinone derivatives have been reported to exhibit significant antioxidant properties. For instance, studies have shown that modifications in the structure of thiazolidinones can enhance their ability to scavenge free radicals. The compound is hypothesized to possess similar antioxidant capabilities due to its structural features.

CompoundIC50 (mM)CEAC Value
Compound 70.54 ± 0.010.137 ± 0.01
Vitamin C-1

In a comparative study, certain thiazolidinone derivatives demonstrated antioxidant activity that was significantly lower than that of vitamin C, indicating room for optimization in future derivatives .

Anticancer Activity

Thiazolidinones are increasingly recognized for their anticancer potential. Research indicates that various derivatives can inhibit cancer cell proliferation across different types of cancer, including breast cancer and leukemia. For example, compounds derived from the thiazolidinone scaffold have shown promising results against MCF-7 and MDA-MB-231 breast cancer cell lines.

CompoundCancer Cell LineInhibition (%)
Compound 4gMOLT-4 (leukemia)84.19
Compound 4pSF-295 (CNS)72.11

These findings suggest that the compound may also exhibit similar anticancer properties, warranting further investigation into its efficacy against specific cancer types .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinones have been well-documented. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The specific compound's structure suggests it could modulate inflammatory pathways effectively.

The biological activity of thiazolidinones is often attributed to their ability to interact with various biological targets:

  • Antioxidant Mechanism : They may act by scavenging reactive oxygen species (ROS) or enhancing endogenous antioxidant defenses.
  • Anticancer Mechanism : These compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptosis-related proteins.
  • Anti-inflammatory Mechanism : They may inhibit the expression of inflammatory mediators by blocking transcription factors such as NF-kB.

Case Studies

Recent studies have highlighted the potential of thiazolidinone derivatives in various therapeutic areas:

  • Sava et al. reported on the synthesis of thiazolidinone-indometacin hybrids that exhibited enhanced antioxidant activity compared to standard drugs .
  • El-Kashef et al. explored thiazolidinone derivatives' effects on breast cancer cells, noting significant inhibition rates against multiple cell lines .
  • Verma et al. evaluated the antibacterial properties of modified thiazolidinones against Gram-positive and Gram-negative bacteria, demonstrating promising results .

Q & A

Basic Research Questions

Q. How can the synthesis of this thiazolidinone derivative be optimized for higher yields and purity?

  • Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as solvent choice, temperature, and catalyst. For example:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) or acetic acid to enhance cyclization efficiency .

  • Catalyst : Sodium acetate (0.02 mol) aids in deprotonation during thiazolidinone ring formation .

  • Reaction Time : Reflux for 2–4 hours under microwave irradiation (e.g., 100–150 W) can reduce reaction time while maintaining yields >70% .

  • Purification : Recrystallization from DMF-ethanol mixtures improves purity .

    Parameter Optimal Condition Yield Range Source
    SolventDMF/Acetic Acid (1:2 v/v)59–75%
    Temperature90–110°C (microwave-assisted)70–85%
    CatalystSodium acetate (2 equivalents)>65%

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve stereochemistry (e.g., Z-configuration of the benzylidene group) and validate bond lengths/angles (e.g., S1–C7 bond: 1.67 Å) .
  • NMR Spectroscopy :
  • 1H NMR : Confirm methoxyphenyl protons (δ 3.8–4.0 ppm) and octyloxy chain integration (e.g., δ 1.2–1.6 ppm for CH2 groups) .
  • 13C NMR : Identify carbonyl (C=O, δ ~170 ppm) and thioxo (C=S, δ ~190 ppm) signals .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 456.2) .
    • Software Tools : SHELX for refinement (R factor <0.05) , WinGX for crystallographic data processing .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity while retaining its core pharmacophore?

  • Methodological Answer :

  • Benzylidene Substitution : Introduce electron-withdrawing groups (e.g., 4-Cl or 4-Br) to improve enzyme inhibition (e.g., IC50 reduced from 10 μM to 3 μM in photosynthesis inhibition assays) .

  • Side Chain Engineering : Replace the octyloxy group with shorter alkyl chains (e.g., ethoxy) to balance lipophilicity (logP ~3.5) and aqueous solubility .

  • Hybrid Derivatives : Attach piperazine-pyrimidine moieties to target kinase pathways (e.g., DYRK1A inhibition with IC50 <1 μM) .

    Modification Biological Impact Key Data Source
    4-BromobenzylidenePET inhibition (IC50 = 3.0 μM)Spinach chloroplast assay
    Piperazine-pyrimidineDYRK1A kinase inhibition (IC50 = 0.8 μM)In vitro kinase assay

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting activity .
  • Assay Standardization : Normalize conditions (e.g., ATP concentration in kinase assays) to reduce variability .
  • SAR Analysis : Compare substituent effects systematically (e.g., 4-methoxy vs. 4-hydroxy groups alter ROS scavenging by 40%) .
    • Case Study : A study reported conflicting IC50 values (1.3 μM vs. 5.2 μM) for antialgal activity. This was resolved by confirming the Z-configuration via SC-XRD, as E-isomers show reduced activity .

Experimental Design Considerations

Q. What strategies are recommended for studying the compound’s mechanism of action?

  • Methodological Answer :

  • Enzyme Binding Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD <100 nM for hemoglobin subunits) .
  • Molecular Dynamics (MD) Simulations : Model interactions with protein targets (e.g., docking into the active site of DYRK1A) .
  • ROS Quantification : Employ fluorescent probes (e.g., DCFH-DA) to assess antioxidant activity in cell lines .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational predictions for this compound?

  • Methodological Answer :

  • Tautomerism : The thioxo group (C=S) may exist in keto-enol equilibrium, altering bond lengths observed in SC-XRD vs. DFT calculations .
  • Crystal Packing Effects : Intermolecular H-bonds (e.g., O2–H2A⋯S1) can distort geometry compared to gas-phase simulations .
  • Refinement Protocols : SHELXL refinement with anisotropic displacement parameters improves accuracy (R factor <0.05) .

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